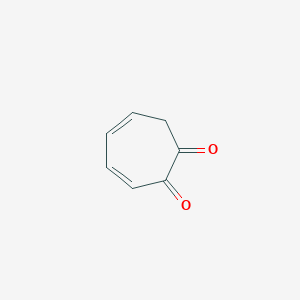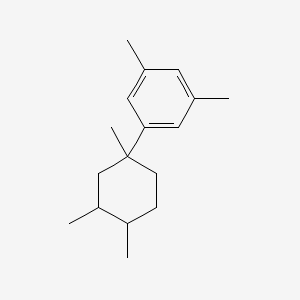
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and a cyclohexyl group that is further substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene depends on its specific interactions with molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Similar structure but lacks the cyclohexyl group.
1,3,5-Trimethylbenzene (Mesitylene): Contains three methyl groups on the benzene ring but no cyclohexyl group.
1,2,4-Trimethylbenzene (Pseudocumene): Another trimethylbenzene isomer with different substitution pattern.
Uniqueness
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene is unique due to the presence of the cyclohexyl group with three methyl substituents, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Numéro CAS |
922512-09-2 |
|---|---|
Formule moléculaire |
C17H26 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1,3-dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene |
InChI |
InChI=1S/C17H26/c1-12-8-13(2)10-16(9-12)17(5)7-6-14(3)15(4)11-17/h8-10,14-15H,6-7,11H2,1-5H3 |
Clé InChI |
XYISJEFFFJMQHM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1C)(C)C2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


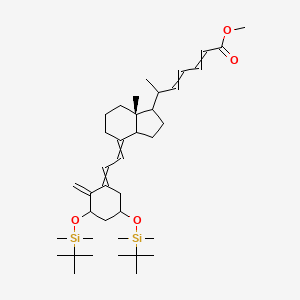
![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
![Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-](/img/structure/B14176877.png)
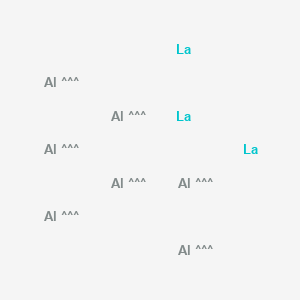
![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)
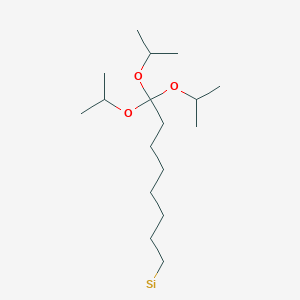
![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
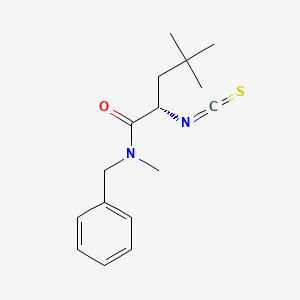
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)
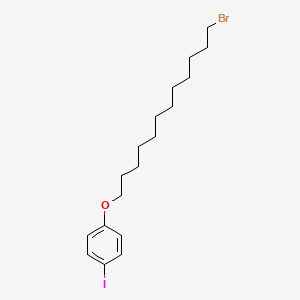
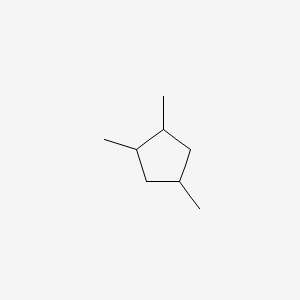
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)

